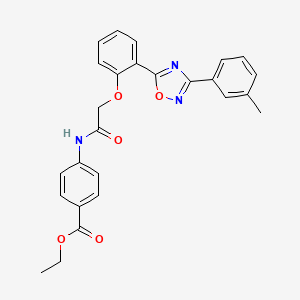
ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, also known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a low impact on cell viability and proliferation. In addition, this compound has been found to have a low impact on various physiological parameters, such as blood pressure, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One area of interest is the development of this compound-based fluorescent probes for detecting protein-protein interactions. Another area of interest is the investigation of this compound for its potential use in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
Ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzoic acid with ethyl chloroacetate to form ethyl 4-(acetylamino)benzoate. This compound is then reacted with 2-(2-bromoethoxy)phenol to form ethyl 4-(2-(2-(2-ethoxyphenoxy)ethylamino)acetamido)benzoate. The final step involves the reaction of this compound with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In addition, this compound has been investigated for its potential use in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
ethyl 4-[[2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-3-32-26(31)18-11-13-20(14-12-18)27-23(30)16-33-22-10-5-4-9-21(22)25-28-24(29-34-25)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYJAQUHLQXHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
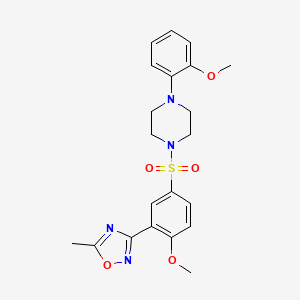



![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
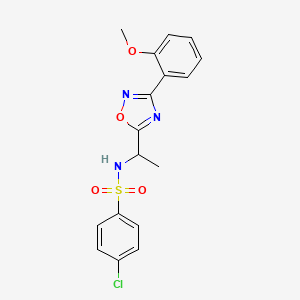
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)
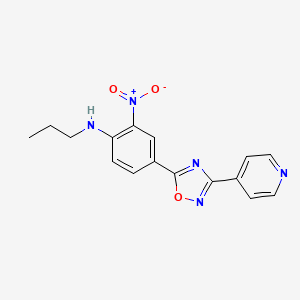

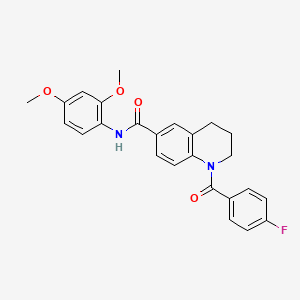

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
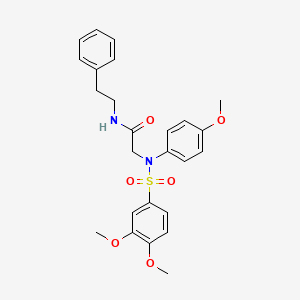
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
